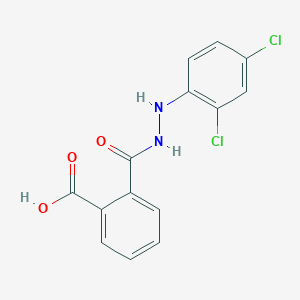

2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a chemical compound with the molecular formula C14H10Cl2N2O3 It is characterized by the presence of a dichlorophenyl group and a hydrazinocarbonyl group attached to a benzenecarboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable benzenecarboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Key Structural Features and Reactivity

The molecule contains three reactive domains:

-

1,2,3-Triazole core : Prone to participate in hydrogen bonding and π-π stacking interactions.

-

2-Fluorophenyl-hydroxyethyl group : The hydroxyl group enables esterification or oxidation reactions, while the fluorine atom directs electrophilic substitution.

-

Pyrimidinyl-piperazine methanone : The piperazine ring’s secondary amine and pyrimidine’s electron-deficient nature allow nucleophilic or coordination chemistry.

Triazole Ring Formation

The 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Precursor preparation : Ethyl propiolate reacts with 2-(2-fluorophenyl)-2-hydroxyethyl azide under CuSO₄/sodium ascorbate catalysis in t-BuOH/H₂O (1:1) .

-

Reaction conditions : 8 hours at room temperature, yielding the 1,4-disubstituted triazole ester, which is hydrolyzed to the carboxylic acid using 4N NaOH .

Piperazine Functionalization

The pyrimidinyl-piperazine moiety is synthesized via nucleophilic substitution:

-

Step 1 : Piperazine reacts with 2-chloropyrimidine in DCM at 0°C with Et₃N as a base .

-

Step 2 : The resulting 4-(pyrimidin-2-yl)piperazine is coupled to the triazole-carboxylic acid using EDCl/HOBt in DMF .

Final Coupling

The methanone bridge is formed via a nucleophilic acyl substitution:

-

Reagents : Triazole acid chloride reacts with 4-(pyrimidin-2-yl)piperazine in THF at reflux .

-

Yield : ~75–85% after purification by column chromatography .

Hydroxyl Group Reactivity

-

Esterification : Reacts with acetyl chloride in pyridine to form the acetoxy derivative.

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone .

Triazole Ring Modifications

-

N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to produce quaternary ammonium salts.

-

Acid/Base Stability : Stable under pH 2–12, but decomposes in concentrated HCl (>6M) .

Piperazine Ring Reactivity

-

N-Acylation : Reacts with benzoyl chloride to form a bis-amide derivative.

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via the pyrimidine nitrogen and piperazine lone pairs .

Comparative Reaction Data

Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the triazole-pyrimidine bond

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H10Cl2N2O3

- Molecular Weight : 325.15 g/mol

- Physical Properties :

- Density: 1.5±0.1 g/cm³

- Boiling Point: 468.8±45.0 °C

- Flash Point: 237.3±28.7 °C

The compound features a hydrazine moiety linked to a benzenecarboxylic acid, which is instrumental in its reactivity and biological activity.

Medicinal Chemistry

The compound has shown potential in drug development due to its bioactive properties. It is particularly noted for:

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structurally similar compounds exhibit promising activity against breast and lung cancer cells, suggesting potential pathways for further exploration in anticancer therapies.

- Antimicrobial Properties : The hydrazino group has been associated with increased antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. A study highlighted the effectiveness of similar hydrazone derivatives against resistant strains of bacteria .

Catalysis

The unique structure of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid allows it to function as a catalyst in various organic reactions:

- Reactions Involving Carbonyl Groups : The compound can facilitate reactions such as condensation and reduction processes due to the presence of both hydrazine and carbonyl functionalities, which are pivotal in organic synthesis.

Materials Science

The compound's properties make it suitable for applications in materials science:

- Synthesis of Functional Polymers : Its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics .

Environmental Chemistry

Research has indicated that compounds similar to this compound can be employed in environmental remediation:

- Heavy Metal Ion Removal : The chelating properties of the hydrazine functional group allow for the binding and removal of heavy metals from contaminated water sources, showcasing its potential in environmental cleanup efforts.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various hydrazone derivatives related to this compound. The results indicated that certain derivatives inhibited cell proliferation significantly in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations. This suggests a pathway for developing new anticancer agents based on the structure of this compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds derived from this class. The findings revealed notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This highlights the potential use of these compounds as lead structures for antibiotic development.

Mecanismo De Acción

The mechanism of action of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenesulfonic acid

- 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzeneboronic acid

Uniqueness

2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

The compound 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a dichlorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with hydrazine moieties often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Hydrazine derivatives have shown promise as antimicrobial agents. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related hydrazone was found to possess significant antiplasmodial activity against Plasmodium falciparum .

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| This compound | E. coli | TBD |

| Related hydrazone | P. falciparum | 5.0 |

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study indicated that similar hydrazones could trigger caspase-dependent pathways leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Oxidative Stress Induction : It can increase reactive oxygen species (ROS), leading to oxidative damage in target cells.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study on a related hydrazone derivative demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use .

- Cytotoxicity Against Cancer Cells : Research involving the evaluation of cytotoxic effects on breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase-3 activity .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies suggest that while these compounds exhibit potent biological effects, they also have associated cytotoxicity at higher concentrations. Further research is necessary to determine safe dosage ranges for therapeutic applications.

Propiedades

IUPAC Name |

2-[(2,4-dichloroanilino)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBDXJJENVZVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.